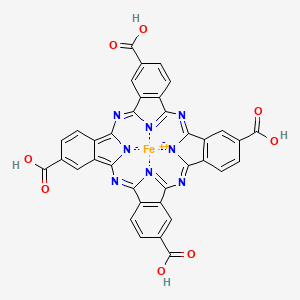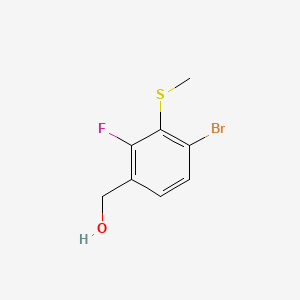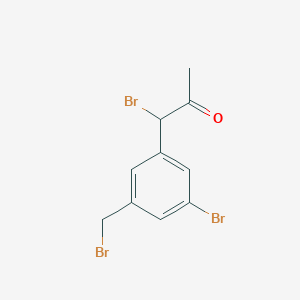![molecular formula C15H14F2OS B14036897 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol CAS No. 138508-63-1](/img/structure/B14036897.png)
2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a central sulfur atom, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol typically involves the reaction of bis(4-fluorophenyl)methanol with ethanethiol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of ethanethiol and the carbon atom of bis(4-fluorophenyl)methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or the thioether linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A precursor in the synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol.
Bis(4-fluorophenyl)methyl)thio)acetic acid: A related compound with similar structural features but different functional groups.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with a thioether linkage and fluorinated phenyl groups.
Uniqueness
2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol is unique due to its combination of a thioether linkage and an ethan-1-ol moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
138508-63-1 |
|---|---|
Molecular Formula |
C15H14F2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C15H14F2OS/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2 |
InChI Key |
BBYOLXAJJSQLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)




![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)



![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
